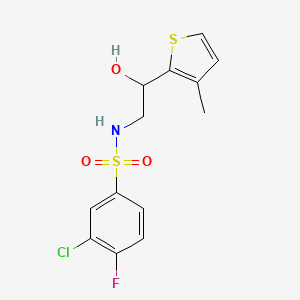

3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide nitrogen is attached to a 2-hydroxyethyl group bearing a 3-methylthiophen-2-yl moiety.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO3S2/c1-8-4-5-20-13(8)12(17)7-16-21(18,19)9-2-3-11(15)10(14)6-9/h2-6,12,16-17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBPYNKDYCKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in nucleophilic substitution and condensation reactions :

Key findings:

-

Alkylation occurs preferentially at the sulfonamide nitrogen under basic conditions, forming branched derivatives (e.g., with propargyl halides) .

-

Hydrazine opens pyrrolidone-like structures in related sulfonamides to form hydrazides, useful in medicinal chemistry .

Aromatic Ring Modifications

The 3-chloro-4-fluorobenzene ring undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions :

| Reaction Type | Reagents/Conditions | Position Selectivity | References |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | Para to sulfonamide | |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Chlorine displacement |

Key findings:

-

Electron-withdrawing substituents (Cl, F) direct EAS to the para position relative to the sulfonamide group .

-

Chlorine atoms participate in palladium-catalyzed cross-couplings, enabling biaryl synthesis .

Thiophene Ring Reactivity

The 3-methylthiophene unit shows electrophilic substitution and oxidation :

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro-3-methylthiophene | |

| Sulfonation | SO₃, DMF, 50°C | Thiophene sulfonic acids |

Key findings:

-

Methyl groups at the 3-position direct electrophiles to the 5-position .

-

Thiophene sulfonation enhances water solubility for biomedical applications .

Hydroxyl Group Transformations

The secondary alcohol undergoes oxidation and Mitsunobu reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone derivative | |

| Etherification | DIAD, PPh₃, THF, alcohols | Alkoxy-substituted analogs |

Key findings:

-

Mitsunobu reactions with phenols or thiols yield ethers/thioethers with retained stereochemistry .

-

Oxidation to ketones facilitates further functionalization (e.g., hydrazone formation) .

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 hr, 25°C) but degrades under strong acidic (HCl, reflux) or basic (NaOH, reflux) conditions, cleaving the sulfonamide bond .

-

Thermal Stability : Decomposes above 200°C without melting, confirmed by TGA-DSC .

Analytical Characterization

Key methods for reaction monitoring:

-

¹H/¹³C NMR : Distinct shifts for sulfonamide NH (~10.2 ppm), thiophene protons (~6.8–7.1 ppm), and hydroxyl groups (~2.5 ppm, broad) .

-

FT-IR : Sulfonamide S=O stretches (1160–1350 cm⁻¹), OH stretches (3200–3500 cm⁻¹) .

-

HPLC-MS : Used to confirm hydrazide and acylated derivatives .

This compound’s versatility in substitutions and stability under physiological conditions makes it a promising scaffold for drug discovery, particularly in kinase inhibition and antimicrobial agents .

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential use in drug development due to its diverse functional groups.

Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs and their differences are summarized below:

Key Observations

This could influence binding to targets like enzymes or receptors . Hydroxyl vs. Alkyl Groups: The hydroxyl group in the target compound and may facilitate hydrogen bonding, improving solubility or target affinity.

Heteroaromatic Moieties :

- Thiophene and furan rings (common in ) contribute π-π stacking interactions. The 3-methylthiophene in the target compound adds steric bulk and lipophilicity compared to unsubstituted thiophenes.

Molecular Weight and Drug-Likeness :

- All analogs fall within a narrow molecular weight range (399–418 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. The cyclopentyl group in increases complexity but may enhance target specificity.

Biological Activity

3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Derivative : The initial step includes the preparation of the 3-methylthiophene-2-yl derivative through methylation reactions.

- Introduction of the Fluoro Group : A fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is utilized to introduce the fluoro group at the 4-position of the benzene ring.

- Sulfonamide Formation : The final step involves reacting the intermediate with sulfonyl chloride in a basic medium (e.g., triethylamine) to form the sulfonamide .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound demonstrated an inhibition concentration (IC50) in the micromolar range, indicating its potential as an effective antimicrobial agent .

Antiproliferative Effects

The compound's antiproliferative activity has also been evaluated against human cancer cell lines. In vitro assays revealed that it inhibits cell growth effectively, with IC50 values comparable to known chemotherapeutic agents. For example, compounds with similar structures showed IC50 values ranging from 10 to 20 µM against breast cancer cell lines .

The proposed mechanism of action for this class of compounds includes the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and cancer cells. By blocking this enzyme, these compounds can effectively halt cell proliferation .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated a series of sulfonamide derivatives, including those related to our compound, against clinical isolates of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains .

- Anticancer Evaluation : In another study focusing on sulfonamide derivatives, researchers tested their effects on various cancer cell lines using the MTT assay. The results highlighted significant cytotoxic effects, with some derivatives inducing apoptosis in cancer cells .

Research Findings

A summary of key findings regarding the biological activity of 3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is presented in Table 1.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide?

- Methodology :

- Begin with 3-chloro-4-fluorobenzenesulfonyl chloride as the key intermediate. React it with the amine component, 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine, under anhydrous conditions (e.g., in dichloromethane or THF) with a base (e.g., triethylamine or pyridine) to facilitate sulfonamide bond formation .

- Purify the product via column chromatography or recrystallization, and confirm purity using HPLC or TLC.

- Key Considerations : Monitor reaction progress via LC-MS to avoid over- or under-derivatization.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 4.5–5.5 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. For example, monoclinic systems (space group ) with unit cell parameters Å, Å, Å, and β = 96.055° have been used for analogous sulfonamides .

- Validation : Cross-reference experimental data with computational models (e.g., DFT-optimized geometries).

Q. How can in vitro biological activity be initially assessed for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) using protocols similar to those for 4-aminodiphenyl sulfones, with IC values calculated via linear regression .

- Receptor Binding Studies : Utilize β-adrenergic receptor models (e.g., β-AR agonist assays) to evaluate affinity, as seen in structurally related sulfonamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Analog Synthesis : Modify the thiophene (e.g., replace 3-methyl with 4-ethyl) or sulfonamide substituents (e.g., introduce nitro or trifluoromethyl groups) to probe electronic effects .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target enzymes (e.g., DHPS or β-AR) .

Q. How can discrepancies between crystallographic data and computational electron density models be resolved?

- Methodology :

- Refinement : Apply SHELXL for high-resolution refinement, ensuring thermal displacement parameters () are consistent with expected bond lengths/angles .

- Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF) or electrostatic potential (ESP) maps, identifying regions of charge transfer or steric clashes .

- Case Study : For analogous compounds, discrepancies in hydroxyl group orientation were resolved by comparing Hirshfeld surfaces with intermolecular interaction energies .

Q. What computational methods predict pharmacokinetic properties such as solubility or membrane permeability?

- Methodology :

- Solubility : Calculate partition coefficients (LogP) via COSMO-RS or group contribution methods.

- Permeability : Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to model diffusion across lipid bilayers.

- Metabolism : Predict cytochrome P450 interactions using StarDrop or MetaSite .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzyme inhibition and cellular assays?

- Methodology :

- Dose-Response Validation : Re-test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Membrane Efflux Studies : Assess P-glycoprotein (P-gp) interaction using Caco-2 cell models to rule out false negatives due to efflux .

- Example : In β-AR agonists, discrepancies between in vitro receptor activation and in vivo thermogenic effects were linked to metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.